1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE
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Overview
Description
1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of fluorine atoms on the phenyl rings and a sulfonyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where fluorine atoms are substituted onto the phenyl rings.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings or the piperazine ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and inflammatory diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-4-(4-fluorophenyl)sulfonylpiperazine: This compound has a similar structure but with the fluorine atom on the 4-position of the phenyl ring. It may exhibit different chemical and biological properties due to the positional isomerism.
1-(2-Chlorophenyl)-4-(3-fluorophenyl)sulfonylpiperazine: The presence of a chlorine atom instead of a fluorine atom can lead to variations in reactivity and biological activity.
1-(2-Fluorophenyl)-4-(3-methylphenyl)sulfonylpiperazine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(3-fluorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2S/c17-13-4-3-5-14(12-13)23(21,22)20-10-8-19(9-11-20)16-7-2-1-6-15(16)18/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXJBSXSXQRKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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